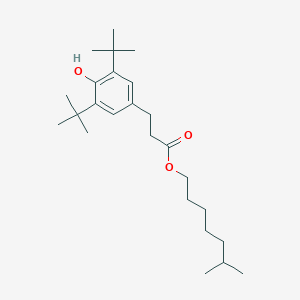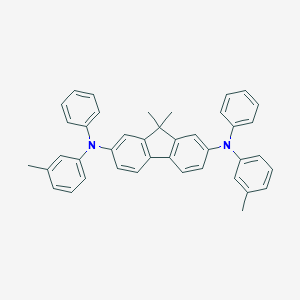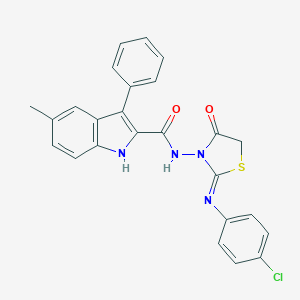
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide, also known as CTPI, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer treatment, neurodegenerative diseases, and inflammation. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth, proliferation, and survival. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. Another advantage is its potential neuroprotective effects and ability to improve cognitive function. However, one limitation of using N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide. One direction is to further investigate its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, future research could focus on developing more effective methods for administering N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide in experimental settings, in order to overcome its limited solubility in water.
Méthodes De Synthèse
The synthesis of N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 4-chloroaniline and 2-bromoacetic acid to form 2-(4-chlorophenylamino)acetic acid. This intermediate is then reacted with thiosemicarbazide to form 2-(4-chlorophenylamino)-4-thiazolidinone. The final step involves the reaction of 2-(4-chlorophenylamino)-4-thiazolidinone with 5-methyl-3-phenyl-1H-indole-2-carboxylic acid to form N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide.
Propriétés
Numéro CAS |
148372-33-2 |
|---|---|
Nom du produit |
N-(2-((4-chlorophenyl)imino)-4-oxo-3-thiazolidinyl)-5-methyl-3-phenyl-1H-indole-2-carboxamide |
Formule moléculaire |
C25H19ClN4O2S |
Poids moléculaire |
475 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]-5-methyl-3-phenyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2S/c1-15-7-12-20-19(13-15)22(16-5-3-2-4-6-16)23(28-20)24(32)29-30-21(31)14-33-25(30)27-18-10-8-17(26)9-11-18/h2-13,28H,14H2,1H3,(H,29,32) |
Clé InChI |
AEWUMTMRXCZQMA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN4C(=O)CSC4=NC5=CC=C(C=C5)Cl |
Synonymes |
N-[2-(4-chlorophenyl)imino-4-oxo-thiazolidin-3-yl]-5-methyl-3-phenyl-1 H-indole-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




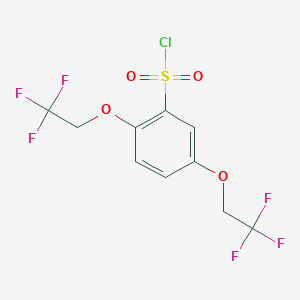

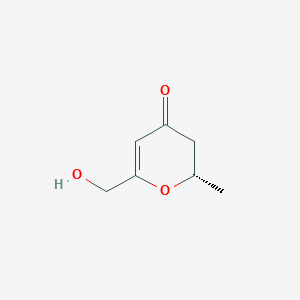
![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)



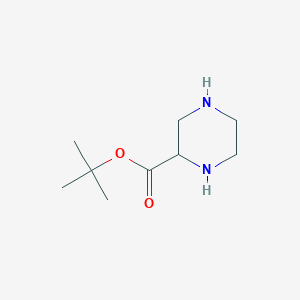

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)
